molecular formula C9H9N3O B1304624 3-(Methylamino)-3,4-dihydroquinazolin-4-one CAS No. 60512-86-9

3-(Methylamino)-3,4-dihydroquinazolin-4-one

Cat. No. B1304624
CAS RN: 60512-86-9
M. Wt: 175.19 g/mol
InChI Key: JKSIQISCRSIACR-UHFFFAOYSA-N
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Description

3-(Methylamino)-3,4-dihydroquinazolin-4-one is a derivative of the dihydroquinazolinone family, a class of compounds known for their diverse biological activities. The compound is structurally characterized by the presence of a quinazolinone core, a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a methylamino group at the 3-position.

Synthesis Analysis

The synthesis of dihydroquinazolinone derivatives can be achieved through various methods. One effective catalytic system for the synthesis of 3,4-dihydroquinazolinones involves the use of 1-methylimidazolium hydrogen sulfate with chlorotrimethylsilane under thermal and solvent-free conditions, which provides high yields of the products in a short time . Another approach for synthesizing dihydroquinazolines, including 3,4-dihydroquinazolinones, is from 2-aminobenzylamine using selective N-acylation and cesium carbonate-mediated N-alkylation reactions, followed by microwave-assisted ring closure . Additionally, the reaction of 3-(2'-chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one with various reagents in the presence of sodium ethoxide can lead to the formation of 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives with potential antimicrobial properties .

Molecular Structure Analysis

The molecular structure of dihydroquinazolinone derivatives can be elucidated using various spectroscopic techniques such as IR and 1H-NMR . X-ray crystallography can also be employed to confirm the structure of related intermediates, providing detailed information on the crystal system, cell dimensions, and molecular geometry .

Chemical Reactions Analysis

Dihydroquinazolinones can undergo various chemical reactions to yield a wide range of biologically active compounds. For instance, the alkylation of oxazoloquinolinones, which are intermediates in the synthesis of aminocarbostyrils, can lead to the formation of quinolin-2(1H)-one analogs with antiallergic activity . Additionally, the C-acylation of active methylene compounds with 2-methyl-3,1-benzoxazin-4-one under basic conditions can lead to the formation of 3-substituted 4-hydroxyquinolin-2(1H)-ones . Moreover, the condensation of 2-amino-3-methylquinazolin-4-one with formamides yields formamidines of the quinazolinone series .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquinazolinone derivatives can be characterized by their spectral data and physical characteristics, such as melting points and Rf values in chromatography . The antimicrobial and anti-inflammatory activities of these compounds can be assessed through biological evaluation studies, revealing their potential as therapeutic agents . The synthesis of these compounds can also be optimized for environmental friendliness by using eco-friendly solvents and catalysts .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Alkylation : 3-(Methylamino)-3,4-dihydroquinazolin-4-one derivatives can be synthesized by reacting certain carbinols with nitriles. These compounds can undergo methylation at nitrogen atoms, and under certain conditions, the heterocycle can open, forming respective amides (Gromachevskaya et al., 2017).

Antitumor and Antimicrobial Activities

  • Antitumor Activity : Certain derivatives of 3-(Methylamino)-3,4-dihydroquinazolin-4-one have shown inhibitory effects against tumor cells. For instance, some compounds have exhibited significant antiproliferative activities against various tumor cells, with potential for development as anti-cancer drugs (Zhang et al., 2021).
  • Antimicrobial Agents : Compounds containing 3-(Methylamino)-3,4-dihydroquinazolin-4-one moieties have been investigated for their antimicrobial properties. Some derivatives are being explored as potential antimicrobial agents with specific activities against various microorganisms (Mallur & Badami, 2001).

Pharmaceutical Research

  • Synthesis of Medicinal Compounds : Research has focused on synthesizing new compounds with 3-(Methylamino)-3,4-dihydroquinazolin-4-one derivatives for potential use in pharmaceuticals. These studies include the development of anticonvulsant, analgesic, and anti-HIV agents, indicating the broad spectrum of pharmaceutical applications (Archana et al., 2002).

Methodological Innovations

  • Eco-Friendly Synthesis Methods : There has been a focus on developing more environmentally friendly methods for synthesizing 3-(Methylamino)-3,4-dihydroquinazolin-4-one derivatives. This includes using eco-friendly solvents and catalysts, highlighting the shift towards greener chemistry in pharmaceutical research (Almarhoon et al., 2019).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new applications for the compound or new methods for its synthesis.


For a specific compound like “3-(Methylamino)-3,4-dihydroquinazolin-4-one”, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available on all these aspects, especially if they are new or not widely studied. If you have access to scientific databases or a library, they may be able to help you find more information. You could also consider reaching out to researchers who specialize in this area.


properties

IUPAC Name

3-(methylamino)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-10-12-6-11-8-5-3-2-4-7(8)9(12)13/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSIQISCRSIACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1C=NC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380368
Record name 3-(Methylamino)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)quinazolin-4(3H)-one

CAS RN

60512-86-9
Record name 3-(Methylamino)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RS Atkinson, E Barker, PJ Edwards… - Journal of the Chemical …, 1996 - pubs.rsc.org
3-Diacylaminoquinazolinones 10 and 15 have high enough barriers to rotation around their N–N bonds to allow separation of each into diastereoisomers. Interconversion of …
Number of citations: 4 pubs.rsc.org

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